Para Red-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

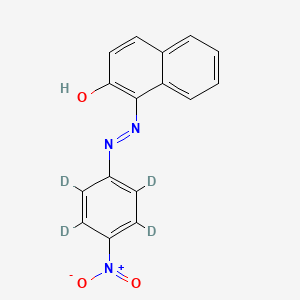

1-[(2,3,5,6-tetradeuterio-4-nitrophenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H/i6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTPFVNWMLFMFW-YKVCKAMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Para Red-d4: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para Red-d4 is the deuterated form of Para Red (1-[(4-nitrophenyl)azo]-2-naphthol), a synthetic monoazo dye.[1] Isotope-labeled compounds like this compound are valuable tools in metabolic analysis, allowing for the precise tracking and quantification of molecular pathways.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is structurally identical to Para Red, with the exception of four deuterium (B1214612) atoms replacing hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight.

Structure:

Chemical structure of Para Red

Physicochemical Properties of this compound and Para Red:

| Property | This compound | Para Red | Source(s) |

| CAS Number | 1185235-75-9 | 6410-10-2 | [3][4] |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ | [3] |

| Molecular Weight | 297.30 g/mol | 293.28 g/mol | |

| Appearance | Red solid | Red solid | |

| Melting Point | 248-250 °C | 248-252 °C, 256 °C | |

| Boiling Point | Not available | 489.5 °C at 760 mmHg | |

| Density | Not available | 1.35 g/cm³ | |

| Solubility | May be soluble in DMSO | Insoluble in water and ethanol; slightly soluble in hot toluene; soluble in hot aqueous sodium hydroxide. | |

| LogP | Not available | 5.39220 |

Experimental Protocols

Synthesis of Para Red

The synthesis of Para Red, and by extension this compound, is a classic example of an azo coupling reaction. The general procedure involves two main steps: diazotization of an aromatic amine followed by coupling with a coupling agent. For this compound, a deuterated aromatic amine would be used.

1. Diazotization of p-nitroaniline-d4:

-

p-Nitroaniline-d4 is dissolved in an acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled in an ice bath.

-

A cold aqueous solution of sodium nitrite (B80452) is added slowly to the p-nitroaniline-d4 solution.

-

The reaction mixture is kept at a low temperature (0-5 °C) to form the relatively unstable diazonium salt.

2. Azo Coupling:

-

2-naphthol (B1666908) is dissolved in a basic solution, such as aqueous sodium hydroxide, to form the sodium salt of 2-naphthol (sodium 2-naphtholate).

-

The cold diazonium salt solution is then slowly added to the 2-naphthol solution with vigorous stirring.

-

The coupling reaction occurs, resulting in the precipitation of the red azo dye, this compound.

-

The product can then be collected by filtration, washed, and dried.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common and effective methods for the detection and quantification of Para Red and its analogs.

High-Performance Liquid Chromatography (HPLC) Protocol for Para Red Analysis:

-

Sample Preparation: The sample containing Para Red is extracted with a suitable solvent, such as toluene. The extract is then concentrated and redissolved in a solvent compatible with the HPLC mobile phase, like methanol (B129727).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water is commonly employed.

-

Detection: A UV-Vis detector set at the maximum absorbance wavelength of Para Red (around 488 nm) is used for detection.

-

-

Quantification: A calibration curve is generated using standard solutions of Para Red at known concentrations to quantify the amount of the dye in the sample.

Visualizations

Synthesis Workflow of Para Red

Caption: General synthesis workflow for Para Red.

Biological Activity and Signaling Pathways

Para Red is known to be toxic and is not approved for use in food. Studies have investigated its interaction with serum albumins, suggesting potential for transport and distribution within biological systems. However, as of now, there is limited specific information available in the scientific literature detailing the direct interaction of Para Red or this compound with specific signaling pathways. Further research is required to elucidate its molecular mechanisms of toxicity and its potential effects on cellular signaling cascades.

References

Para Red-d4: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para Red-d4 is the deuterated form of Para Red (1-[(4-nitrophenyl)azo]-2-naphthol), a synthetic monoazo dye.[1] Isotope-labeled compounds like this compound are valuable tools in metabolic analysis, allowing for the precise tracking and quantification of molecular pathways.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is structurally identical to Para Red, with the exception of four deuterium atoms replacing hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight.

Structure:

Chemical structure of Para Red

Physicochemical Properties of this compound and Para Red:

| Property | This compound | Para Red | Source(s) |

| CAS Number | 1185235-75-9 | 6410-10-2 | [3][4] |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ | [3] |

| Molecular Weight | 297.30 g/mol | 293.28 g/mol | |

| Appearance | Red solid | Red solid | |

| Melting Point | 248-250 °C | 248-252 °C, 256 °C | |

| Boiling Point | Not available | 489.5 °C at 760 mmHg | |

| Density | Not available | 1.35 g/cm³ | |

| Solubility | May be soluble in DMSO | Insoluble in water and ethanol; slightly soluble in hot toluene; soluble in hot aqueous sodium hydroxide. | |

| LogP | Not available | 5.39220 |

Experimental Protocols

Synthesis of Para Red

The synthesis of Para Red, and by extension this compound, is a classic example of an azo coupling reaction. The general procedure involves two main steps: diazotization of an aromatic amine followed by coupling with a coupling agent. For this compound, a deuterated aromatic amine would be used.

1. Diazotization of p-nitroaniline-d4:

-

p-Nitroaniline-d4 is dissolved in an acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled in an ice bath.

-

A cold aqueous solution of sodium nitrite is added slowly to the p-nitroaniline-d4 solution.

-

The reaction mixture is kept at a low temperature (0-5 °C) to form the relatively unstable diazonium salt.

2. Azo Coupling:

-

2-naphthol is dissolved in a basic solution, such as aqueous sodium hydroxide, to form the sodium salt of 2-naphthol (sodium 2-naphtholate).

-

The cold diazonium salt solution is then slowly added to the 2-naphthol solution with vigorous stirring.

-

The coupling reaction occurs, resulting in the precipitation of the red azo dye, this compound.

-

The product can then be collected by filtration, washed, and dried.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common and effective methods for the detection and quantification of Para Red and its analogs.

High-Performance Liquid Chromatography (HPLC) Protocol for Para Red Analysis:

-

Sample Preparation: The sample containing Para Red is extracted with a suitable solvent, such as toluene. The extract is then concentrated and redissolved in a solvent compatible with the HPLC mobile phase, like methanol.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water is commonly employed.

-

Detection: A UV-Vis detector set at the maximum absorbance wavelength of Para Red (around 488 nm) is used for detection.

-

-

Quantification: A calibration curve is generated using standard solutions of Para Red at known concentrations to quantify the amount of the dye in the sample.

Visualizations

Synthesis Workflow of Para Red

Caption: General synthesis workflow for Para Red.

Biological Activity and Signaling Pathways

Para Red is known to be toxic and is not approved for use in food. Studies have investigated its interaction with serum albumins, suggesting potential for transport and distribution within biological systems. However, as of now, there is limited specific information available in the scientific literature detailing the direct interaction of Para Red or this compound with specific signaling pathways. Further research is required to elucidate its molecular mechanisms of toxicity and its potential effects on cellular signaling cascades.

References

A Technical Guide to Para Red-d4: Discovery, Synthesis, and Application

Audience: Researchers, scientists, and analytical chemistry professionals.

Core Focus: This document provides a detailed overview of Para Red-d4, clarifying its identity not as a therapeutic agent, but as a deuterated stable isotope-labeled internal standard. It covers the history of the parent compound, the principles of its application in analytical chemistry, its physicochemical properties, and detailed experimental protocols for the synthesis of Para Red and its use as an internal standard.

Discovery and History

The story of this compound begins with its non-deuterated parent compound, Para Red .

-

Discovery of Para Red: Para Red, also known as Pigment Red 1, is an azo dye discovered in 1880 by von Gallois and Ullrich.[1] It is synthesized via a diazotization reaction followed by an azo coupling. Historically, it was used to dye cellulose (B213188) fabrics a brilliant red color, though its color fastness is poor.[1]

-

Emergence of this compound: this compound is a modern derivative of Para Red, distinguished by the substitution of four hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen.[2][3] Its "discovery" is not that of a novel compound in the traditional sense, but rather its synthesis and application are rooted in the advancement of analytical techniques, specifically isotope dilution mass spectrometry.[4] Compounds labeled with stable isotopes like deuterium are invaluable tools in metabolic analysis and quantitative bioanalysis, allowing for precise tracking and quantification of target molecules. This compound serves as an ideal internal standard for the quantification of Para Red in various samples.

The Role of Deuterated Internal Standards

In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accuracy and precision. An ideal IS is a stable isotope-labeled version of the analyte, such as this compound for Para Red.

The core principle is that the deuterated standard is chemically identical to the analyte and will therefore behave identically during sample preparation (extraction, derivatization) and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By adding a known quantity of this compound to a sample, any loss of the target analyte (Para Red) during sample processing will be matched by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which corrects for experimental variability and improves the robustness of the assay.

Physicochemical Properties

The key physicochemical data for this compound and its parent compound are summarized below for comparison.

| Property | This compound | Para Red | Reference(s) |

| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol-d4 | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol | |

| CAS Number | 1185235-75-9 | 6410-10-2 | |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ | |

| Molecular Weight | 297.30 g/mol | 293.28 g/mol | |

| Appearance | Red Solid | Red Solid | |

| Melting Point | 248-250°C | 248-252°C |

Experimental Protocols

Synthesis Protocol for Para Red

This protocol describes the synthesis of the non-deuterated parent compound, Para Red. The synthesis of this compound would follow an identical pathway, but would utilize a deuterated precursor, such as 2-naphthol-d7, to introduce the deuterium atoms onto the naphthalene (B1677914) ring system.

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (or Sulfuric Acid)

-

Sodium Nitrite (B80452) (NaNO₂)

-

2-Naphthol (B1666908) (β-Naphthol)

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

-

Ice Bath

Procedure:

-

Step 1: Formation of the Diazonium Salt

-

Dissolve p-nitroaniline (e.g., 1 g, 7 mmol) in an acidic solution (e.g., 1 M H₂SO₄) in a flask, cooling the mixture in an ice bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (e.g., 0.5 g, 7 mmol in 2 mL of water) to the p-nitroaniline solution while maintaining the temperature at 0-5°C with constant stirring.

-

This reaction forms the unstable 4-nitrobenzenediazonium (B87018) salt. It is crucial to keep this solution cold to prevent decomposition.

-

-

Step 2: Preparation of the Coupling Component

-

In a separate flask, dissolve 2-naphthol (e.g., 1 g, 7 mmol) in an aqueous solution of sodium hydroxide (e.g., 10 mL of 2.5 M NaOH). This creates the sodium salt of 2-naphthol, making it highly reactive for the subsequent coupling reaction.

-

Cool this solution in an ice bath.

-

-

Step 3: Azo Coupling Reaction

-

While stirring vigorously, slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution from Step 2.

-

A vibrant red precipitate of Para Red will form immediately. Continue stirring in the ice bath for several minutes to ensure the reaction goes to completion.

-

-

Step 4: Isolation and Purification

-

Acidify the mixture with a dilute acid (e.g., 1 M H₂SO₄) to ensure complete precipitation.

-

Collect the red precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

-

Dry the product in a vacuum oven at 50°C for 2 hours. The final product is a red powder.

-

Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a generalized workflow for using this compound to quantify Para Red in a sample matrix (e.g., environmental water, biological fluid).

Materials:

-

Sample containing Para Red (analyte)

-

This compound internal standard solution of known concentration

-

Appropriate organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Vortex mixer, centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Spiking:

-

To a known volume or mass of the sample, add a precise volume of the this compound internal standard solution.

-

-

Sample Extraction:

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent.

-

Vortex the mixture thoroughly to ensure transfer of the analyte and internal standard from the aqueous sample matrix to the organic layer.

-

Centrifuge to achieve complete phase separation.

-

-

Solvent Evaporation and Reconstitution:

-

Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, known volume of a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

The liquid chromatography step separates the analyte and internal standard from other matrix components. Although they have different masses, their identical chemical properties typically cause them to elute at the same retention time.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Para Red and this compound.

-

Example Transitions:

-

Para Red: [M+H]⁺ → specific fragment ion

-

This compound: [M+H]⁺ → specific fragment ion (the precursor and fragment will be 4 Daltons heavier than for Para Red)

-

-

-

Quantification:

-

The instrument software integrates the peak areas for both the Para Red and this compound transitions.

-

A calibration curve is generated using standards with known concentrations of Para Red and a constant concentration of this compound.

-

The concentration of Para Red in the unknown sample is calculated from the calibration curve based on the measured peak area ratio of Para Red / this compound.

-

Visualizations

The following diagrams illustrate the key chemical and analytical processes described.

References

A Technical Guide to Para Red-d4: Discovery, Synthesis, and Application

Audience: Researchers, scientists, and analytical chemistry professionals.

Core Focus: This document provides a detailed overview of Para Red-d4, clarifying its identity not as a therapeutic agent, but as a deuterated stable isotope-labeled internal standard. It covers the history of the parent compound, the principles of its application in analytical chemistry, its physicochemical properties, and detailed experimental protocols for the synthesis of Para Red and its use as an internal standard.

Discovery and History

The story of this compound begins with its non-deuterated parent compound, Para Red .

-

Discovery of Para Red: Para Red, also known as Pigment Red 1, is an azo dye discovered in 1880 by von Gallois and Ullrich.[1] It is synthesized via a diazotization reaction followed by an azo coupling. Historically, it was used to dye cellulose fabrics a brilliant red color, though its color fastness is poor.[1]

-

Emergence of this compound: this compound is a modern derivative of Para Red, distinguished by the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen.[2][3] Its "discovery" is not that of a novel compound in the traditional sense, but rather its synthesis and application are rooted in the advancement of analytical techniques, specifically isotope dilution mass spectrometry.[4] Compounds labeled with stable isotopes like deuterium are invaluable tools in metabolic analysis and quantitative bioanalysis, allowing for precise tracking and quantification of target molecules. This compound serves as an ideal internal standard for the quantification of Para Red in various samples.

The Role of Deuterated Internal Standards

In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accuracy and precision. An ideal IS is a stable isotope-labeled version of the analyte, such as this compound for Para Red.

The core principle is that the deuterated standard is chemically identical to the analyte and will therefore behave identically during sample preparation (extraction, derivatization) and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By adding a known quantity of this compound to a sample, any loss of the target analyte (Para Red) during sample processing will be matched by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which corrects for experimental variability and improves the robustness of the assay.

Physicochemical Properties

The key physicochemical data for this compound and its parent compound are summarized below for comparison.

| Property | This compound | Para Red | Reference(s) |

| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol-d4 | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol | |

| CAS Number | 1185235-75-9 | 6410-10-2 | |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | C₁₆H₁₁N₃O₃ | |

| Molecular Weight | 297.30 g/mol | 293.28 g/mol | |

| Appearance | Red Solid | Red Solid | |

| Melting Point | 248-250°C | 248-252°C |

Experimental Protocols

Synthesis Protocol for Para Red

This protocol describes the synthesis of the non-deuterated parent compound, Para Red. The synthesis of this compound would follow an identical pathway, but would utilize a deuterated precursor, such as 2-naphthol-d7, to introduce the deuterium atoms onto the naphthalene ring system.

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (or Sulfuric Acid)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol (β-Naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice Bath

Procedure:

-

Step 1: Formation of the Diazonium Salt

-

Dissolve p-nitroaniline (e.g., 1 g, 7 mmol) in an acidic solution (e.g., 1 M H₂SO₄) in a flask, cooling the mixture in an ice bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (e.g., 0.5 g, 7 mmol in 2 mL of water) to the p-nitroaniline solution while maintaining the temperature at 0-5°C with constant stirring.

-

This reaction forms the unstable 4-nitrobenzenediazonium salt. It is crucial to keep this solution cold to prevent decomposition.

-

-

Step 2: Preparation of the Coupling Component

-

In a separate flask, dissolve 2-naphthol (e.g., 1 g, 7 mmol) in an aqueous solution of sodium hydroxide (e.g., 10 mL of 2.5 M NaOH). This creates the sodium salt of 2-naphthol, making it highly reactive for the subsequent coupling reaction.

-

Cool this solution in an ice bath.

-

-

Step 3: Azo Coupling Reaction

-

While stirring vigorously, slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution from Step 2.

-

A vibrant red precipitate of Para Red will form immediately. Continue stirring in the ice bath for several minutes to ensure the reaction goes to completion.

-

-

Step 4: Isolation and Purification

-

Acidify the mixture with a dilute acid (e.g., 1 M H₂SO₄) to ensure complete precipitation.

-

Collect the red precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

-

Dry the product in a vacuum oven at 50°C for 2 hours. The final product is a red powder.

-

Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a generalized workflow for using this compound to quantify Para Red in a sample matrix (e.g., environmental water, biological fluid).

Materials:

-

Sample containing Para Red (analyte)

-

This compound internal standard solution of known concentration

-

Appropriate organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Vortex mixer, centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Spiking:

-

To a known volume or mass of the sample, add a precise volume of the this compound internal standard solution.

-

-

Sample Extraction:

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent.

-

Vortex the mixture thoroughly to ensure transfer of the analyte and internal standard from the aqueous sample matrix to the organic layer.

-

Centrifuge to achieve complete phase separation.

-

-

Solvent Evaporation and Reconstitution:

-

Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, known volume of a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

The liquid chromatography step separates the analyte and internal standard from other matrix components. Although they have different masses, their identical chemical properties typically cause them to elute at the same retention time.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Para Red and this compound.

-

Example Transitions:

-

Para Red: [M+H]⁺ → specific fragment ion

-

This compound: [M+H]⁺ → specific fragment ion (the precursor and fragment will be 4 Daltons heavier than for Para Red)

-

-

-

Quantification:

-

The instrument software integrates the peak areas for both the Para Red and this compound transitions.

-

A calibration curve is generated using standards with known concentrations of Para Red and a constant concentration of this compound.

-

The concentration of Para Red in the unknown sample is calculated from the calibration curve based on the measured peak area ratio of Para Red / this compound.

-

Visualizations

The following diagrams illustrate the key chemical and analytical processes described.

References

Para Red-d4: A Technical Guide to its Mechanism of Action as a Lipophilic Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para Red, a diazo dye, has long been utilized in various industrial applications for its vibrant red hue. Within the scientific community, its utility extends to the realm of biological staining, where it serves as a lipophilic stain, or lysochrome. This technical guide provides an in-depth exploration of the mechanism of action of Para Red as a stain for cellular lipids, offering detailed experimental protocols and quantitative data to support its application in research and drug development. Para Red's ability to selectively accumulate in neutral lipid droplets makes it a valuable tool for visualizing and quantifying intracellular lipid content, a critical aspect in the study of metabolic diseases, toxicology, and cellular biology.

Core Mechanism of Action: A Lysochrome for Lipophilic Structures

The primary mechanism governing Para Red's efficacy as a biological stain lies in its classification as a lysochrome. Lysochromes are fat-soluble dyes that stain lipids through a process of preferential solubility rather than specific chemical binding.[1][2] The staining process is a physical phenomenon driven by the hydrophobic nature of both the dye and the target lipids.

The core principle involves the partitioning of the dye from its solvent into the lipid-rich environment of the cell. Para Red is typically dissolved in a solvent in which it is only sparingly soluble. When this solution is applied to a biological specimen, the dye molecules preferentially move from the solvent phase into the intracellular lipid droplets, where they are more soluble.[1] This results in the characteristic red coloration of these lipidic structures.

The molecular structure of Para Red, with its extensive aromatic system and lack of ionizable groups, contributes to its high lipophilicity. This allows it to readily traverse cell membranes and accumulate in nonpolar environments such as the triglyceride core of lipid droplets.

dot graph TD; A[Para Red in Solvent] --> B{Cell Membrane}; B --> C[Cytoplasm]; C --> D[Lipid Droplet]; D --> E[Para Red Accumulation in Lipid];

dot Caption: Logical workflow of Para Red staining.

Quantitative Data

For researchers to effectively utilize Para Red as a quantitative tool, understanding its physicochemical properties is paramount. The following table summarizes the available quantitative data for Para Red.

| Property | Value | Notes |

| Chemical Formula | C₁₆H₁₁N₃O₃ | |

| Molecular Weight | 293.28 g/mol | |

| Absorbance Maximum (λmax) | 493 nm | In toluene. |

| Molar Extinction Coefficient (ε) | 71,625.1 L·mol⁻¹·cm⁻¹ | At 520 nm.[3][4] |

| Solubility | Slightly soluble in ethanol (B145695) and hot toluene. | Miscible with a broad range of solvents including water, acetone, and chloroform. |

Experimental Protocols

While specific protocols for Para Red as a biological stain are not widely published, its similarity to other lysochromes, such as Oil Red O, allows for the adaptation of established methods. The following are detailed protocols for staining lipids in both cultured cells and tissue sections, adapted for the use of Para Red.

Staining of Lipids in Cultured Cells

This protocol is designed for the visualization of neutral lipid droplets in adherent cell cultures.

Materials:

-

Para Red staining solution (see preparation below)

-

Phosphate-buffered saline (PBS)

-

10% Formalin in PBS

-

Propylene (B89431) glycol

-

Distilled water

-

Hematoxylin (for counterstaining, optional)

Para Red Staining Solution Preparation:

-

Prepare a stock solution of Para Red by dissolving it in 99% isopropanol to saturation.

-

To prepare the working solution, dilute the stock solution with distilled water. A common ratio for similar dyes is 6 parts stock solution to 4 parts distilled water.

-

Allow the working solution to stand for 10-15 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate.

Staining Procedure:

-

Grow cells to the desired confluency on glass coverslips in a multi-well plate.

-

Remove the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 10% formalin in PBS for 30-60 minutes at room temperature.

-

Wash the cells twice with distilled water.

-

Incubate the cells with 60% isopropanol for 5 minutes at room temperature.

-

Remove the isopropanol and allow the cells to air dry completely.

-

Add the filtered Para Red working solution to the cells and incubate for 10-20 minutes at room temperature.

-

Remove the staining solution and wash the cells 2-3 times with 60% isopropanol to remove excess stain.

-

(Optional) Counterstain the nuclei with Hematoxylin for 1 minute.

-

Wash the cells thoroughly with distilled water.

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Visualize under a bright-field microscope. Lipid droplets will appear as red-orange structures.

Staining of Lipids in Frozen Tissue Sections

This protocol is suitable for the detection of neutral lipids in frozen tissue sections.

Materials:

-

Para Red staining solution (prepared as described above)

-

Optimal Cutting Temperature (OCT) compound

-

10% Formalin, chilled

-

Propylene glycol

-

60% Isopropanol

-

Distilled water

-

Hematoxylin (for counterstaining, optional)

-

Aqueous mounting medium

Procedure:

-

Embed fresh tissue in OCT compound and freeze rapidly.

-

Cut frozen sections (5-10 µm) using a cryostat and mount them on glass slides.

-

Fix the sections in chilled 10% formalin for 5-10 minutes.

-

Rinse the slides gently in distilled water.

-

Immerse the slides in propylene glycol for 2-5 minutes.

-

Stain with the filtered Para Red working solution for 10-15 minutes at room temperature.

-

Differentiate the sections in 60% isopropanol for 1 minute to remove excess stain.

-

(Optional) Counterstain with Hematoxylin for 1 minute.

-

Wash the slides in distilled water.

-

Mount with an aqueous mounting medium.

-

Observe under a bright-field microscope. Lipids will be stained red.

Conclusion

Para Red-d4 serves as a robust and effective lysochrome for the staining of neutral lipids in biological samples. Its mechanism of action, based on preferential solubility, allows for the clear visualization of intracellular lipid droplets. The provided quantitative data and adaptable experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to incorporate Para Red into their studies of lipid metabolism and related cellular processes. Further characterization of its photophysical properties, such as fluorescence quantum yield and binding affinities to specific lipid classes, will undoubtedly enhance its utility as a quantitative imaging tool.

References

Para Red-d4: A Technical Guide to its Mechanism of Action as a Lipophilic Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para Red, a diazo dye, has long been utilized in various industrial applications for its vibrant red hue. Within the scientific community, its utility extends to the realm of biological staining, where it serves as a lipophilic stain, or lysochrome. This technical guide provides an in-depth exploration of the mechanism of action of Para Red as a stain for cellular lipids, offering detailed experimental protocols and quantitative data to support its application in research and drug development. Para Red's ability to selectively accumulate in neutral lipid droplets makes it a valuable tool for visualizing and quantifying intracellular lipid content, a critical aspect in the study of metabolic diseases, toxicology, and cellular biology.

Core Mechanism of Action: A Lysochrome for Lipophilic Structures

The primary mechanism governing Para Red's efficacy as a biological stain lies in its classification as a lysochrome. Lysochromes are fat-soluble dyes that stain lipids through a process of preferential solubility rather than specific chemical binding.[1][2] The staining process is a physical phenomenon driven by the hydrophobic nature of both the dye and the target lipids.

The core principle involves the partitioning of the dye from its solvent into the lipid-rich environment of the cell. Para Red is typically dissolved in a solvent in which it is only sparingly soluble. When this solution is applied to a biological specimen, the dye molecules preferentially move from the solvent phase into the intracellular lipid droplets, where they are more soluble.[1] This results in the characteristic red coloration of these lipidic structures.

The molecular structure of Para Red, with its extensive aromatic system and lack of ionizable groups, contributes to its high lipophilicity. This allows it to readily traverse cell membranes and accumulate in nonpolar environments such as the triglyceride core of lipid droplets.

dot graph TD; A[Para Red in Solvent] --> B{Cell Membrane}; B --> C[Cytoplasm]; C --> D[Lipid Droplet]; D --> E[Para Red Accumulation in Lipid];

dot Caption: Logical workflow of Para Red staining.

Quantitative Data

For researchers to effectively utilize Para Red as a quantitative tool, understanding its physicochemical properties is paramount. The following table summarizes the available quantitative data for Para Red.

| Property | Value | Notes |

| Chemical Formula | C₁₆H₁₁N₃O₃ | |

| Molecular Weight | 293.28 g/mol | |

| Absorbance Maximum (λmax) | 493 nm | In toluene. |

| Molar Extinction Coefficient (ε) | 71,625.1 L·mol⁻¹·cm⁻¹ | At 520 nm.[3][4] |

| Solubility | Slightly soluble in ethanol and hot toluene. | Miscible with a broad range of solvents including water, acetone, and chloroform. |

Experimental Protocols

While specific protocols for Para Red as a biological stain are not widely published, its similarity to other lysochromes, such as Oil Red O, allows for the adaptation of established methods. The following are detailed protocols for staining lipids in both cultured cells and tissue sections, adapted for the use of Para Red.

Staining of Lipids in Cultured Cells

This protocol is designed for the visualization of neutral lipid droplets in adherent cell cultures.

Materials:

-

Para Red staining solution (see preparation below)

-

Phosphate-buffered saline (PBS)

-

10% Formalin in PBS

-

60% Isopropanol

-

Propylene glycol

-

Distilled water

-

Hematoxylin (for counterstaining, optional)

Para Red Staining Solution Preparation:

-

Prepare a stock solution of Para Red by dissolving it in 99% isopropanol to saturation.

-

To prepare the working solution, dilute the stock solution with distilled water. A common ratio for similar dyes is 6 parts stock solution to 4 parts distilled water.

-

Allow the working solution to stand for 10-15 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate.

Staining Procedure:

-

Grow cells to the desired confluency on glass coverslips in a multi-well plate.

-

Remove the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 10% formalin in PBS for 30-60 minutes at room temperature.

-

Wash the cells twice with distilled water.

-

Incubate the cells with 60% isopropanol for 5 minutes at room temperature.

-

Remove the isopropanol and allow the cells to air dry completely.

-

Add the filtered Para Red working solution to the cells and incubate for 10-20 minutes at room temperature.

-

Remove the staining solution and wash the cells 2-3 times with 60% isopropanol to remove excess stain.

-

(Optional) Counterstain the nuclei with Hematoxylin for 1 minute.

-

Wash the cells thoroughly with distilled water.

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Visualize under a bright-field microscope. Lipid droplets will appear as red-orange structures.

Staining of Lipids in Frozen Tissue Sections

This protocol is suitable for the detection of neutral lipids in frozen tissue sections.

Materials:

-

Para Red staining solution (prepared as described above)

-

Optimal Cutting Temperature (OCT) compound

-

10% Formalin, chilled

-

Propylene glycol

-

60% Isopropanol

-

Distilled water

-

Hematoxylin (for counterstaining, optional)

-

Aqueous mounting medium

Procedure:

-

Embed fresh tissue in OCT compound and freeze rapidly.

-

Cut frozen sections (5-10 µm) using a cryostat and mount them on glass slides.

-

Fix the sections in chilled 10% formalin for 5-10 minutes.

-

Rinse the slides gently in distilled water.

-

Immerse the slides in propylene glycol for 2-5 minutes.

-

Stain with the filtered Para Red working solution for 10-15 minutes at room temperature.

-

Differentiate the sections in 60% isopropanol for 1 minute to remove excess stain.

-

(Optional) Counterstain with Hematoxylin for 1 minute.

-

Wash the slides in distilled water.

-

Mount with an aqueous mounting medium.

-

Observe under a bright-field microscope. Lipids will be stained red.

Conclusion

Para Red-d4 serves as a robust and effective lysochrome for the staining of neutral lipids in biological samples. Its mechanism of action, based on preferential solubility, allows for the clear visualization of intracellular lipid droplets. The provided quantitative data and adaptable experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to incorporate Para Red into their studies of lipid metabolism and related cellular processes. Further characterization of its photophysical properties, such as fluorescence quantum yield and binding affinities to specific lipid classes, will undoubtedly enhance its utility as a quantitative imaging tool.

References

An In-depth Technical Guide on Para Red-d4: Solubility and Stability

This technical guide provides a comprehensive overview of the available solubility and stability data for Para Red-d4. The information presented is essential for researchers, scientists, and professionals in drug development who utilize this compound in their work. Due to the limited availability of data for the deuterated form, this guide primarily focuses on the properties of the non-deuterated Para Red, which serves as a close structural analog.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1] |

| Molecular Weight | 297.30 g/mol | [1][2] |

| CAS Number | 1185235-75-9 | [1] |

| Appearance | Red powder | [3] |

| Melting Point | 248-250 °C |

Solubility Data

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | May require heating. | |

| Toluene | Slightly Soluble | In hot toluene. | |

| Ethanol | Slightly Soluble | In boiling ethanol. | |

| Water | Insoluble | - |

It is recommended to test solubility in small quantities of the desired solvent to determine the optimal conditions for dissolution.

Stability Data

Para Red is reported to be stable under normal laboratory conditions. Key stability information is outlined below.

| Condition | Stability | Incompatible Materials | Hazardous Decomposition Products | Source |

| Storage | Stable at room temperature in a closed container. | Strong oxidizing agents. | Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases. | |

| Light | Lightfastness is considered low and can be further reduced by the addition of titanium dioxide. | - | - |

For long-term storage of this compound powder, it is recommended to store at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.

Experimental Protocols

While specific analytical protocols for the quantitative determination of this compound solubility and stability are not detailed in the available literature, a general method for the synthesis of Para Red is well-documented. This can be adapted for the synthesis of this compound by using the appropriate deuterated starting materials.

Synthesis of Para Red

The synthesis of Para Red is a classic example of an azo coupling reaction. The general procedure involves two main steps: diazotization of p-nitroaniline and the subsequent coupling with 2-naphthol.

Materials:

-

p-Nitroaniline

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

2-Naphthol

-

Sodium Hydroxide

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

A solution of concentrated sulfuric acid in distilled water is prepared and cooled in an ice bath.

-

p-Nitroaniline is added to the cooled acid solution with stirring.

-

A solution of sodium nitrite in distilled water is then added slowly to the mixture while maintaining a low temperature (0-5 °C) to form the diazonium salt.

-

-

Preparation of the Coupling Solution:

-

A solution of 2-naphthol in aqueous sodium hydroxide is prepared and cooled in an ice bath.

-

-

Azo Coupling:

-

The cold diazonium salt solution is slowly added to the cold 2-naphthol solution with vigorous stirring.

-

A red precipitate of Para Red is formed immediately.

-

The mixture is typically stirred for a few minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

The resulting mixture is acidified.

-

The solid product is collected by filtration, washed with water, and dried.

-

Diagrams

Synthesis of Para Red Workflow

The following diagram illustrates the key steps in the synthesis of Para Red.

Caption: Workflow for the synthesis of Para Red.

References

An In-depth Technical Guide on Para Red-d4: Solubility and Stability

This technical guide provides a comprehensive overview of the available solubility and stability data for Para Red-d4. The information presented is essential for researchers, scientists, and professionals in drug development who utilize this compound in their work. Due to the limited availability of data for the deuterated form, this guide primarily focuses on the properties of the non-deuterated Para Red, which serves as a close structural analog.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1] |

| Molecular Weight | 297.30 g/mol | [1][2] |

| CAS Number | 1185235-75-9 | [1] |

| Appearance | Red powder | [3] |

| Melting Point | 248-250 °C |

Solubility Data

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | May require heating. | |

| Toluene | Slightly Soluble | In hot toluene. | |

| Ethanol | Slightly Soluble | In boiling ethanol. | |

| Water | Insoluble | - |

It is recommended to test solubility in small quantities of the desired solvent to determine the optimal conditions for dissolution.

Stability Data

Para Red is reported to be stable under normal laboratory conditions. Key stability information is outlined below.

| Condition | Stability | Incompatible Materials | Hazardous Decomposition Products | Source |

| Storage | Stable at room temperature in a closed container. | Strong oxidizing agents. | Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases. | |

| Light | Lightfastness is considered low and can be further reduced by the addition of titanium dioxide. | - | - |

For long-term storage of this compound powder, it is recommended to store at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.

Experimental Protocols

While specific analytical protocols for the quantitative determination of this compound solubility and stability are not detailed in the available literature, a general method for the synthesis of Para Red is well-documented. This can be adapted for the synthesis of this compound by using the appropriate deuterated starting materials.

Synthesis of Para Red

The synthesis of Para Red is a classic example of an azo coupling reaction. The general procedure involves two main steps: diazotization of p-nitroaniline and the subsequent coupling with 2-naphthol (B1666908).

Materials:

-

p-Nitroaniline

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (B80452)

-

2-Naphthol

-

Sodium Hydroxide (B78521)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

A solution of concentrated sulfuric acid in distilled water is prepared and cooled in an ice bath.

-

p-Nitroaniline is added to the cooled acid solution with stirring.

-

A solution of sodium nitrite in distilled water is then added slowly to the mixture while maintaining a low temperature (0-5 °C) to form the diazonium salt.

-

-

Preparation of the Coupling Solution:

-

A solution of 2-naphthol in aqueous sodium hydroxide is prepared and cooled in an ice bath.

-

-

Azo Coupling:

-

The cold diazonium salt solution is slowly added to the cold 2-naphthol solution with vigorous stirring.

-

A red precipitate of Para Red is formed immediately.

-

The mixture is typically stirred for a few minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

The resulting mixture is acidified.

-

The solid product is collected by filtration, washed with water, and dried.

-

Diagrams

Synthesis of Para Red Workflow

The following diagram illustrates the key steps in the synthesis of Para Red.

Caption: Workflow for the synthesis of Para Red.

References

The Role of Para Red-d4 in Analytical Chemistry: A Technical Guide to Isotopic Labeling Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Para Red-d4, a deuterium-labeled stable isotope of the azo dye Para Red. The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the highly accurate and precise quantification of Para Red and other related synthetic dyes in various matrices, particularly in food safety analysis. This document outlines the core principles, experimental protocols, and data associated with this application.

Introduction to Isotopic Labeling and this compound

Isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H or D) for hydrogen.[1] Stable isotope-labeled (SIL) compounds are ideal internal standards for quantitative mass spectrometry because they are chemically identical to the analyte of interest, co-elute chromatographically, and experience similar ionization effects, but are distinguishable by their mass-to-charge ratio (m/z).[2] This allows for the correction of sample loss during preparation and matrix effects during analysis, leading to highly accurate results.[1]

Para Red is a synthetic mono-azo dye that is prohibited for use as a food additive due to its potential carcinogenicity, as it can be metabolized into toxic aromatic amines.[1][3] Its illegal use to enhance the color of spices and other food products necessitates sensitive and reliable detection methods. This compound (C₁₆H₇D₄N₃O₃) is the deuterated analogue of Para Red (C₁₆H₁₁N₃O₃), specifically designed for use as an internal standard in IDMS workflows.

Core Application: Isotope Dilution Mass Spectrometry for Azo Dye Quantification

The principal application of this compound is in the quantitative analysis of illegal azo dyes (including Para Red, Sudan I, II, III, and IV) in food products like chili powder, curry powder, and spices. The methodology combines liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle of the Method

The isotope dilution method involves adding a known quantity of this compound to a sample suspected of containing Para Red. The sample is then extracted, purified, and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass transitions for both the native Para Red and the deuterated this compound. Since the labeled standard is added at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the peak area ratio of the analyte to the internal standard, and interpolating this ratio against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the exact amount of Para Red in the original sample can be determined with high precision.

Experimental Protocols

The following sections detail a generalized experimental protocol for the analysis of Para Red in food samples using this compound as an internal standard, based on established methodologies.

Sample Preparation: Extraction

-

Homogenization: A representative portion of the food sample (e.g., chili powder, paprika) is homogenized.

-

Weighing: Approximately 1-5 grams of the homogenized sample is accurately weighed into a centrifuge tube.

-

Internal Standard Spiking: A known volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) is added to the sample.

-

Extraction: An extraction solvent, typically 10-25 mL of acetonitrile, is added to the tube. The mixture is then vigorously agitated (e.g., vortexed or shaken) for a set period, often enhanced by ultrasonication to improve extraction efficiency.

-

Centrifugation: The mixture is centrifuged at high speed (e.g., 10,000 x g) for approximately 10 minutes to pellet solid matrix components.

-

Supernatant Collection: The supernatant is carefully collected. For some methods, a portion of the supernatant is directly used for analysis, while others may include a clean-up step.

-

Optional Clean-up: For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The collected extract is injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is commonly used for separation.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Para Red and other Sudan dyes. Atmospheric pressure chemical ionization (APCI) has also been reported.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to a product ion for both the analyte and the internal standard.

-

Data Presentation

The following tables summarize key quantitative data and instrumental parameters for the analysis of Para Red using this compound as an internal standard, compiled from various analytical methods.

Table 1: Molecular Information of Para Red and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Para Red | C₁₆H₁₁N₃O₃ | 293.28 | 293.08 |

| This compound | C₁₆H₇D₄N₃O₃ | 297.30 | 297.11 |

Table 2: Typical LC-MS/MS Instrumental Parameters for Para Red Analysis

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Gradient elution, starting with a higher percentage of A |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2-10 µL |

| Column Temperature | 30-40 °C |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | ~3200 V |

| Source Temperature | 105-150 °C |

| Desolvation Gas Temp. | 350 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Para Red and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Para Red | 294.1 | 156.1 | 93.1 | ~15-25 |

| This compound | 298.1 | 160.1 | 97.1 | ~15-25 |

Note: Optimal collision energies may vary between different mass spectrometer instruments.

Table 4: Representative Method Performance Data for Para Red Quantification

| Parameter | Reported Value Range | Reference(s) |

| Linearity Range | 10 - 250 ng/g (ppb) | |

| Limit of Detection (LOD) | 3.7 - 6.0 ng/g (ppb) | |

| Limit of Quantification (LOQ) | 12.2 - 19.8 ng/g (ppb) | |

| Recovery | 83.4 - 112.3% | |

| Precision (RSD) | 2.0 - 10.8% |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the application of this compound.

References

The Role of Para Red-d4 in Analytical Chemistry: A Technical Guide to Isotopic Labeling Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Para Red-d4, a deuterium-labeled stable isotope of the azo dye Para Red. The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the highly accurate and precise quantification of Para Red and other related synthetic dyes in various matrices, particularly in food safety analysis. This document outlines the core principles, experimental protocols, and data associated with this application.

Introduction to Isotopic Labeling and this compound

Isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (²H or D) for hydrogen.[1] Stable isotope-labeled (SIL) compounds are ideal internal standards for quantitative mass spectrometry because they are chemically identical to the analyte of interest, co-elute chromatographically, and experience similar ionization effects, but are distinguishable by their mass-to-charge ratio (m/z).[2] This allows for the correction of sample loss during preparation and matrix effects during analysis, leading to highly accurate results.[1]

Para Red is a synthetic mono-azo dye that is prohibited for use as a food additive due to its potential carcinogenicity, as it can be metabolized into toxic aromatic amines.[1][3] Its illegal use to enhance the color of spices and other food products necessitates sensitive and reliable detection methods. This compound (C₁₆H₇D₄N₃O₃) is the deuterated analogue of Para Red (C₁₆H₁₁N₃O₃), specifically designed for use as an internal standard in IDMS workflows.

Core Application: Isotope Dilution Mass Spectrometry for Azo Dye Quantification

The principal application of this compound is in the quantitative analysis of illegal azo dyes (including Para Red, Sudan I, II, III, and IV) in food products like chili powder, curry powder, and spices. The methodology combines liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle of the Method

The isotope dilution method involves adding a known quantity of this compound to a sample suspected of containing Para Red. The sample is then extracted, purified, and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass transitions for both the native Para Red and the deuterated this compound. Since the labeled standard is added at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the peak area ratio of the analyte to the internal standard, and interpolating this ratio against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the exact amount of Para Red in the original sample can be determined with high precision.

Experimental Protocols

The following sections detail a generalized experimental protocol for the analysis of Para Red in food samples using this compound as an internal standard, based on established methodologies.

Sample Preparation: Extraction

-

Homogenization: A representative portion of the food sample (e.g., chili powder, paprika) is homogenized.

-

Weighing: Approximately 1-5 grams of the homogenized sample is accurately weighed into a centrifuge tube.

-

Internal Standard Spiking: A known volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) is added to the sample.

-

Extraction: An extraction solvent, typically 10-25 mL of acetonitrile, is added to the tube. The mixture is then vigorously agitated (e.g., vortexed or shaken) for a set period, often enhanced by ultrasonication to improve extraction efficiency.

-

Centrifugation: The mixture is centrifuged at high speed (e.g., 10,000 x g) for approximately 10 minutes to pellet solid matrix components.

-

Supernatant Collection: The supernatant is carefully collected. For some methods, a portion of the supernatant is directly used for analysis, while others may include a clean-up step.

-

Optional Clean-up: For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The collected extract is injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is commonly used for separation.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Para Red and other Sudan dyes. Atmospheric pressure chemical ionization (APCI) has also been reported.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to a product ion for both the analyte and the internal standard.

-

Data Presentation

The following tables summarize key quantitative data and instrumental parameters for the analysis of Para Red using this compound as an internal standard, compiled from various analytical methods.

Table 1: Molecular Information of Para Red and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Para Red | C₁₆H₁₁N₃O₃ | 293.28 | 293.08 |

| This compound | C₁₆H₇D₄N₃O₃ | 297.30 | 297.11 |

Table 2: Typical LC-MS/MS Instrumental Parameters for Para Red Analysis

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Gradient elution, starting with a higher percentage of A |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2-10 µL |

| Column Temperature | 30-40 °C |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | ~3200 V |

| Source Temperature | 105-150 °C |

| Desolvation Gas Temp. | 350 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Para Red and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Para Red | 294.1 | 156.1 | 93.1 | ~15-25 |

| This compound | 298.1 | 160.1 | 97.1 | ~15-25 |

Note: Optimal collision energies may vary between different mass spectrometer instruments.

Table 4: Representative Method Performance Data for Para Red Quantification

| Parameter | Reported Value Range | Reference(s) |

| Linearity Range | 10 - 250 ng/g (ppb) | |

| Limit of Detection (LOD) | 3.7 - 6.0 ng/g (ppb) | |

| Limit of Quantification (LOQ) | 12.2 - 19.8 ng/g (ppb) | |

| Recovery | 83.4 - 112.3% | |

| Precision (RSD) | 2.0 - 10.8% |

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the application of this compound.

References

Para Red-d4: A Technical Guide to Safety and Handling

Chemical Identification and Properties

Para Red-d4 is a deuterated synthetic red pigment.[1] Key physicochemical properties, based on data for Para Red, are summarized below.

| Property | Value | Reference |

| CAS Number | 1185235-75-9 | [1] |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1] |

| Molecular Weight | 297.30 g/mol | [1] |

| Appearance | Red powder | [2] |

| Solubility | Does not mix with water | |

| Melting Point | 248 - 252 °C | |

| Vapor Pressure | Negligible | |

| Specific Gravity | Not available | |

| Flash Point | Not available | |

| Explosive Limits | Not available |

Hazard Identification and Classification

Para Red is considered a hazardous substance. The primary hazards are related to irritation and potential long-term health effects.

| Hazard Classification | Category | Target Organs | Reference |

| Skin Corrosion/Irritation | Category 2 | Skin | |

| Serious Eye Damage/Eye Irritation | Category 2 | Eyes | |

| Specific target organ toxicity (single exposure) | Category 3 | Respiratory system |

Risk Overview:

-

Irritation: Irritating to eyes, respiratory system, and skin.

-

Eye Contact: Can cause eye irritation and damage in some individuals.

-

Skin Contact: Can cause skin inflammation on contact in some people. It is not thought to have harmful health effects through intact skin, but entry through wounds, lesions, or abrasions may cause health damage. Pre-existing dermatitis may be accentuated.

-

Inhalation: Inhalation of dust may cause respiratory irritation. Long-term exposure to high dust concentrations may lead to changes in lung function (pneumoconiosis). Asthma-like symptoms may persist for months or years after exposure ceases.

-

Ingestion: Not classified as harmful by ingestion, but may be damaging to individuals with pre-existing liver or kidney damage.

-

Chronic Exposure: Limited evidence suggests that repeated or long-term occupational exposure may have cumulative health effects.

Experimental Protocols & Workflows

Detailed experimental protocols for the toxicological assessment of this compound are not available in the provided documentation. However, a general workflow for evaluating the safety of a chemical compound is presented below.

Safe Handling and Storage

Strict adherence to safety protocols is essential when working with this compound.

4.1. Engineering Controls:

-

Use in a well-ventilated area, with local exhaust ventilation recommended.

-

Ensure eyewash stations and safety showers are readily accessible and close to the workstation.

-

Use explosion-proof ventilation systems and equipment where dust generation is a concern.

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If exposure limits are exceeded or dust is generated, use a NIOSH/MSHA-approved air-purifying respirator. A dust respirator is recommended for spill cleanup.

4.3. Handling Procedures:

-

Avoid all personal contact, including inhalation of dust.

-

Do not eat, drink, or smoke when handling the material.

-

Wash hands thoroughly with soap and water after handling.

-

Work clothes should be laundered separately.

-

Avoid dust formation.

-

Grounding and bonding may be necessary to prevent electrostatic charge build-up.

4.4. Storage Requirements:

-

Store in a cool, dry, well-ventilated area.

-

Keep containers securely sealed when not in use.

-

Store away from incompatible materials and foodstuff containers.

-

Protect containers from physical damage and check regularly for leaks.

4.5. Incompatible Materials:

-

Strong oxidizing agents.

-

Acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong reducing agents can form toxic gases when mixed with azo compounds.

-

Alkali metals can form flammable gases.

-

Strong bases.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if symptoms occur.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Get medical attention. If conscious, give water freely.

Accidental Release Measures

-

Minor Spills:

-

Clean up all spills immediately.

-

Avoid breathing dust and contact with skin and eyes.

-

Wear protective clothing, gloves, safety glasses, and a dust respirator.

-

Use dry clean-up procedures and avoid generating dust.

-

Sweep up, shovel up, or vacuum up and place in a clean, dry, sealable, labeled container for disposal.

-

-

Major Spills:

-

Moderate hazard.

-

Advise personnel in the area.

-

Alert emergency responders and inform them of the location and nature of the hazard.

-

Wear breathing apparatus and protective gloves.

-

Prevent spillage from entering drains or watercourses.

-

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam. Use water delivered as a fine spray to control fire and cool adjacent areas.

-

Specific Hazards: Combustible solid that burns but propagates flame with difficulty. May emit poisonous and corrosive fumes in a fire. Combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.

References

Para Red-d4: A Technical Guide to Safety and Handling

Chemical Identification and Properties

Para Red-d4 is a deuterated synthetic red pigment.[1] Key physicochemical properties, based on data for Para Red, are summarized below.

| Property | Value | Reference |

| CAS Number | 1185235-75-9 | [1] |

| Molecular Formula | C₁₆H₇D₄N₃O₃ | [1] |

| Molecular Weight | 297.30 g/mol | [1] |

| Appearance | Red powder | [2] |

| Solubility | Does not mix with water | |

| Melting Point | 248 - 252 °C | |

| Vapor Pressure | Negligible | |

| Specific Gravity | Not available | |

| Flash Point | Not available | |

| Explosive Limits | Not available |

Hazard Identification and Classification

Para Red is considered a hazardous substance. The primary hazards are related to irritation and potential long-term health effects.

| Hazard Classification | Category | Target Organs | Reference |

| Skin Corrosion/Irritation | Category 2 | Skin | |

| Serious Eye Damage/Eye Irritation | Category 2 | Eyes | |

| Specific target organ toxicity (single exposure) | Category 3 | Respiratory system |

Risk Overview:

-

Irritation: Irritating to eyes, respiratory system, and skin.

-

Eye Contact: Can cause eye irritation and damage in some individuals.

-

Skin Contact: Can cause skin inflammation on contact in some people. It is not thought to have harmful health effects through intact skin, but entry through wounds, lesions, or abrasions may cause health damage. Pre-existing dermatitis may be accentuated.

-

Inhalation: Inhalation of dust may cause respiratory irritation. Long-term exposure to high dust concentrations may lead to changes in lung function (pneumoconiosis). Asthma-like symptoms may persist for months or years after exposure ceases.

-

Ingestion: Not classified as harmful by ingestion, but may be damaging to individuals with pre-existing liver or kidney damage.

-

Chronic Exposure: Limited evidence suggests that repeated or long-term occupational exposure may have cumulative health effects.

Experimental Protocols & Workflows

Detailed experimental protocols for the toxicological assessment of this compound are not available in the provided documentation. However, a general workflow for evaluating the safety of a chemical compound is presented below.

Safe Handling and Storage

Strict adherence to safety protocols is essential when working with this compound.

4.1. Engineering Controls:

-

Use in a well-ventilated area, with local exhaust ventilation recommended.

-

Ensure eyewash stations and safety showers are readily accessible and close to the workstation.

-

Use explosion-proof ventilation systems and equipment where dust generation is a concern.

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If exposure limits are exceeded or dust is generated, use a NIOSH/MSHA-approved air-purifying respirator. A dust respirator is recommended for spill cleanup.

4.3. Handling Procedures:

-

Avoid all personal contact, including inhalation of dust.

-

Do not eat, drink, or smoke when handling the material.

-

Wash hands thoroughly with soap and water after handling.

-

Work clothes should be laundered separately.

-

Avoid dust formation.

-

Grounding and bonding may be necessary to prevent electrostatic charge build-up.

4.4. Storage Requirements:

-

Store in a cool, dry, well-ventilated area.

-

Keep containers securely sealed when not in use.

-

Store away from incompatible materials and foodstuff containers.

-

Protect containers from physical damage and check regularly for leaks.

4.5. Incompatible Materials:

-

Strong oxidizing agents.

-

Acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong reducing agents can form toxic gases when mixed with azo compounds.

-

Alkali metals can form flammable gases.

-

Strong bases.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if symptoms occur.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Get medical attention. If conscious, give water freely.

Accidental Release Measures

-

Minor Spills:

-

Clean up all spills immediately.

-

Avoid breathing dust and contact with skin and eyes.

-

Wear protective clothing, gloves, safety glasses, and a dust respirator.